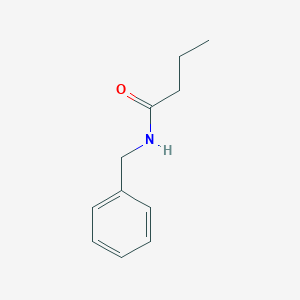

n-Benzylbutanamide

Description

Properties

CAS No. |

10264-14-9 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-benzylbutanamide |

InChI |

InChI=1S/C11H15NO/c1-2-6-11(13)12-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,12,13) |

InChI Key |

OHWQEBAVEDXXDM-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NCC1=CC=CC=C1 |

Canonical SMILES |

CCCC(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to n-Benzylbutanamide: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of n-Benzylbutanamide. Additionally, it explores the potential biological relevance of this class of compounds by illustrating a key signaling pathway associated with N-substituted benzamides. All quantitative data is presented in clear, tabular format, and detailed experimental protocols are provided for key methodologies.

Chemical Properties and Structure

This compound is a secondary amide consisting of a butyl group attached to the nitrogen of a benzamide moiety. Its chemical identity is defined by the following properties:

Table 1: Chemical and Physical Properties of this compound and its Analogs

| Property | Value (this compound) | Value (N-Benzylbenzamide - Analog) | Source |

| Molecular Formula | C₁₁H₁₅NO | C₁₄H₁₃NO | [1] |

| Molecular Weight | 177.24 g/mol | 211.26 g/mol | [1] |

| Melting Point | Not available | 104-107 °C | [2] |

| Boiling Point | Not available | ~351 °C (estimate) | [3] |

| Density | Not available | ~1.069 g/cm³ (estimate) | [3] |

| Solubility in Acetone | Not available | 25 mg/mL | [2] |

| Water Solubility | Not available | 4.01 g/L | [2] |

The structure of this compound features a benzene ring and a butyl chain connected by an amide linkage. This structure imparts both hydrophobic (due to the aromatic ring and alkyl chain) and hydrophilic (due to the amide group) characteristics, influencing its solubility and biological interactions.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound, adapted from established protocols for similar compounds.

Synthesis of this compound

A standard method for the synthesis of this compound is the acylation of benzylamine with butanoyl chloride.

dot

Caption: Workflow for the synthesis of this compound.

Materials:

-

Butanoyl chloride

-

Benzylamine

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve benzylamine and triethylamine in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add butanoyl chloride dropwise to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

dot

Caption: General workflow for the analysis of this compound.

GC-MS is used for the identification and purity assessment of volatile and semi-volatile compounds.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.[5]

-

Perform serial dilutions to prepare working standards.[5]

GC-MS Conditions:

-

Injector Temperature: 250 °C[4]

-

Oven Temperature Program: Start at 40°C, hold for 3 minutes, ramp to 300°C at 8°C/min, and hold for 3 minutes.[4]

-

Carrier Gas: Helium at a constant flow of 0.8 mL/min.[4]

-

MS Ion Source Temperature: 230 °C[4]

-

Quadrupole Temperature: 150 °C[4]

HPLC with UV detection is a standard method for the quantification and purity analysis of n-benzylamides.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase for benzamide analysis.[7][8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not extensively documented, the broader class of N-substituted benzamides has been shown to exhibit various biological activities, including the induction of apoptosis. The following diagram illustrates a simplified model of the intrinsic apoptosis pathway, which can be triggered by such compounds.

dot

Caption: Intrinsic apoptosis signaling pathway potentially induced by N-substituted benzamides.

This guide serves as a foundational resource for professionals engaged in the research and development of this compound and related compounds. The provided protocols and data are intended to facilitate further investigation into the chemical and biological properties of this molecule.

References

- 1. N-Benzyl-butyramide | C11H15NO | CID 221807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-苄基苯甲酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-BENZYLBENZAMIDE | 1485-70-7 [amp.chemicalbook.com]

- 4. osti.gov [osti.gov]

- 5. benchchem.com [benchchem.com]

- 6. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 7. Separation of N-Benzylbenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

n-Benzylbutanamide CAS number and molecular formula

Chemical Identifiers

Physicochemical Properties

A summary of the key physicochemical properties of n-Benzylbutanamide is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 177.24 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Butanamide, N-(phenylmethyl)-, N-Benzylbutyramide | [2][3] |

| Density | 0.997 g/cm³ | [1] |

| Boiling Point | 354.6°C at 760 mmHg | [1] |

| Flash Point | 210.4°C | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

Biological Activity and Experimental Data

Research Context: The N-Benzylbenzamide Scaffold

While data on this compound is scarce, the broader class of compounds known as N-benzylbenzamides has been the subject of significant research, particularly in the field of drug discovery. These related compounds, which share a core structural motif with this compound, have been investigated for a variety of therapeutic applications.

Key Research Areas for N-Benzylbenzamide Derivatives:

-

Anticancer Activity: Several studies have explored N-benzylbenzamide derivatives as potential antitumor agents. For instance, some have been identified as inhibitors of tubulin polymerization, a key process in cell division, making them of interest for cancer therapy.[3][4]

-

Metabolic Diseases: Certain N-benzylbenzamides have been designed as dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), targets relevant to the treatment of metabolic syndrome, which encompasses conditions like type 2 diabetes and hypertension.

-

Neurological Disorders: Derivatives of N-benzyl-2-acetamidopropionamide have shown promise as potent anticonvulsants in preclinical studies.[5]

-

Anti-inflammatory Effects: Some N-substituted benzamides have been shown to inhibit NFκB activation, a key pathway in inflammatory responses, and to induce apoptosis.[6]

-

Antimicrobial Properties: Recent research has also investigated N-phenylbenzamides for their potential antibacterial and antifungal activities.[7]

The diverse biological activities of the N-benzylbenzamide scaffold suggest that the core structure is a valuable starting point for the design of new therapeutic agents. However, it is important to note that these findings relate to derivatives and not specifically to this compound. The specific biological effects of this compound would require dedicated experimental investigation.

Conclusion

Due to the limited availability of specific experimental data and research on this compound, a detailed technical whitepaper including experimental protocols and signaling pathway diagrams as requested cannot be generated at this time. The information provided above summarizes the available physicochemical data for this compound and offers a broader research context based on the activities of structurally related compounds. Further experimental studies are required to elucidate the specific biological properties and potential applications of this compound.

References

- 1. N-Benzyl-butyramide | C11H15NO | CID 221807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

N-Benzylbutanamide and Its Analogs: A Comprehensive Technical Review for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylbutanamide and its structural analogs represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery and development. These molecules have garnered significant attention for their potential therapeutic applications, ranging from anticonvulsant and anti-inflammatory to anticancer and herbicidal activities. The core structure, characterized by a benzyl group attached to a butanamide backbone, allows for extensive chemical modifications, leading to a diverse library of analogs with varied physicochemical properties and biological targets. This technical guide provides a comprehensive review of the current state of knowledge on this compound and its analogs, with a focus on their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols, quantitative structure-activity relationship (QSAR) data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers in the field.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs is typically achieved through standard amide bond formation reactions. A common and straightforward method involves the acylation of benzylamine or its derivatives with butanoyl chloride or a corresponding activated carboxylic acid derivative. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

A general synthetic scheme involves dissolving the benzylamine derivative and triethylamine in an anhydrous aprotic solvent like dichloromethane (DCM), followed by the dropwise addition of the acyl chloride at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is then typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Work-up usually involves washing the organic layer with aqueous solutions to remove salts and unreacted starting materials, followed by drying and concentration of the organic phase. Purification of the final product is often achieved by column chromatography or recrystallization.

The chemical properties of this compound and its analogs are largely dictated by the nature of the substituents on both the benzyl ring and the butanamide moiety. These modifications can significantly influence the compound's lipophilicity, steric hindrance, and electronic properties, which in turn affect its solubility, stability, and biological activity.

Biological Activities and Therapeutic Potential

This compound analogs have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for further investigation in various therapeutic areas.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of N-benzylamide derivatives. Several analogs of this compound have shown potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) induced seizure test. For instance, N-benzyl-2-acetamidopropionamide derivatives have emerged as powerful anticonvulsants.[1] The stereochemistry at the C2 position of the propionamide chain has been shown to be a critical determinant of activity, with the (R)-enantiomer often exhibiting significantly higher potency.[1]

Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Analogs [1]

| Compound | Stereoisomer | MES ED₅₀ (mg/kg, i.p., mice) | PI (TD₅₀/ED₅₀, mice) | MES ED₅₀ (mg/kg, p.o., rats) | PI (TD₅₀/ED₅₀, rats) |

| 18 | (R,S) | 8.3 | - | 3.9 | - |

| (R)-18 | R | 4.5 | 6.0 | - | >130 |

| (S)-18 | S | >100 | - | - | - |

| 19 | (R,S) | 17.3 | - | 19 | - |

| Phenytoin | - | 6.5 | - | 23 | - |

Anticancer Activity

The anticancer potential of this compound analogs has been explored, with a particular focus on their ability to inhibit tubulin polymerization. Tubulin is a critical component of the cytoskeleton and plays a vital role in cell division, making it an attractive target for cancer chemotherapy. Novel N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine binding site.[2] These compounds have demonstrated significant antiproliferative activities against various cancer cell lines.

Table 2: Anticancer Activity of a Novel N-Benzylbenzamide Derivative (Compound 20b) [2]

| Cancer Cell Line | IC₅₀ (nM) |

| A549 (Lung) | 15 |

| HCT-116 (Colon) | 12 |

| MCF-7 (Breast) | 27 |

| B16-F10 (Melanoma) | 18 |

Furthermore, the corresponding disodium phosphate salt of compound 20b (20b-P) exhibited an excellent safety profile with an LD₅₀ value of 599.7 mg/kg (i.v. injection) in mice.[2]

Anti-inflammatory Activity

Certain benzamide derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory response. The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory potential of novel compounds.

Herbicidal Activity

Interestingly, research has also indicated that N-benzylbutanamides can act as potential herbicides, highlighting the broad applicability of this chemical scaffold beyond the pharmaceutical realm.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers looking to synthesize and evaluate this compound and its analogs.

Synthesis of this compound

Materials:

-

Benzylamine

-

Butanoyl chloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of butanoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a tubulin polymerization reaction mixture on ice, containing tubulin in General Tubulin Buffer, GTP, and glycerol.

-

Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include appropriate vehicle and positive controls.

-

Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37 °C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

-

The increase in absorbance corresponds to the extent of tubulin polymerization. Plot the change in absorbance over time to determine the inhibitory effect of the compound.

Maximal Electroshock (MES) Seizure Test

This is a widely used in vivo model to screen for anticonvulsant activity.

Materials:

-

Electroconvulsive shock apparatus with corneal electrodes

-

Male albino mice or rats

-

Test compound formulated in a suitable vehicle

-

Saline solution

-

Topical anesthetic for the cornea

Procedure:

-

Administer the test compound to the animals at various doses via the desired route (e.g., intraperitoneal or oral).

-

At the time of predicted peak effect, apply a drop of saline to the eyes of each animal.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice) for a short duration (e.g., 0.2 seconds) through corneal electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extensor component of the seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

Calculate the ED₅₀ value, which is the dose of the drug that protects 50% of the animals from the tonic extensor seizure.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its analogs can be attributed to their interaction with various cellular signaling pathways.

Tubulin Polymerization and Mitotic Arrest

As previously mentioned, a key mechanism of action for the anticancer N-benzylbenzamide analogs is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).

Figure 1: Signaling pathway of tubulin polymerization inhibition by N-benzylbenzamide analogs.

Modulation of Neuronal Excitability in Anticonvulsant Activity

The precise mechanism of action for the anticonvulsant N-benzylamide derivatives is not fully elucidated but is thought to involve the modulation of neuronal excitability. Many anticonvulsant drugs act by affecting voltage-gated ion channels (e.g., sodium and calcium channels) or by enhancing GABAergic (inhibitory) neurotransmission. It is plausible that these analogs interact with one or more of these targets to reduce the excessive neuronal firing that characterizes seizures.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. How would you make the following compounds from N-benzylbenzamide... | Study Prep in Pearson+ [pearson.com]

Physical properties of n-Benzylbutanamide (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Benzylbutanamide is a secondary amide with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound. Due to a lack of extensive, publicly available experimental data for this specific compound, this guide combines theoretical predictions, data from structurally analogous compounds, and detailed experimental protocols for the determination of its key physical properties.

Introduction

This compound, also known as N-(phenylmethyl)butanamide, belongs to the class of secondary amides. Its structure, featuring a benzyl group attached to the nitrogen atom of a butanamide, suggests it is a solid at room temperature with limited aqueous solubility. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) influences its intermolecular interactions and, consequently, its physical properties. This guide aims to provide a detailed account of its melting point and solubility profile, offering valuable information for researchers working with this compound.

Physicochemical Properties of this compound

Currently, specific experimentally determined physical property data for this compound is limited in publicly accessible literature. However, based on its chemical structure and data from similar compounds, we can predict its properties.

Melting Point

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both polar (the amide group) and nonpolar (the butyl chain and the benzyl group) regions.

Qualitative Solubility Prediction:

-

Water: The presence of a significant nonpolar surface area from the benzyl and butyl groups is expected to make this compound sparingly soluble in water. While the amide group can participate in hydrogen bonding with water molecules, the hydrophobic nature of the rest of the molecule will likely dominate.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated in these solvents. The alkyl chain of the alcohol can interact with the nonpolar parts of this compound, while the hydroxyl group can form hydrogen bonds with the amide functionality.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Dichloromethane): Good solubility is predicted in these solvents. For instance, the related compound N-benzylbenzamide is soluble in acetone.[1] These solvents can effectively solvate the polar amide group.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is expected in nonpolar solvents due to the presence of the polar amide group.

Data Summary

The following tables summarize the available computed data for this compound and the experimental data for the related compound, N-benzylbenzamide, for comparative purposes.

Table 1: Computed Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₁₁H₁₅NO | PubChem[2] |

| Molecular Weight | 177.24 g/mol | PubChem[2] |

| InChIKey | OHWQEBAVEDXXDM-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CCCC(=O)NCC1=CC=CC=C1 | PubChem[2] |

Table 2: Experimental Physical Properties of N-Benzylbenzamide (for comparison)

| Property | Value | Source |

| CAS Number | 1485-70-7 | ChemicalBook[1] |

| Molecular Formula | C₁₄H₁₃NO | ChemicalBook[1] |

| Molecular Weight | 211.26 g/mol | ChemicalBook[1] |

| Melting Point | 104-106 °C | Sigma-Aldrich |

| Solubility in Acetone | 25 mg/mL | Sigma-Aldrich |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting point and solubility of this compound.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and at which it completely liquefies are recorded. This range represents the melting point of the sample. A narrow melting range (typically 1-2 °C) is indicative of a pure compound.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology: Saturation Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflows for determining the physical properties of this compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

Conclusion

While specific experimental data for the physical properties of this compound are not widely reported, this technical guide provides a robust framework for understanding and determining these essential characteristics. Based on the principles of chemical structure and comparison with analogous compounds, this compound is predicted to be a solid with limited aqueous solubility but good solubility in polar aprotic solvents. The detailed experimental protocols provided herein offer a clear path for researchers to obtain precise and reliable data for this compound, which is crucial for its future development and application in scientific research.

References

A Technical Guide to the Biological Activities of N-Benzylbutanamide Derivatives

Executive Summary: The N-benzylbutanamide scaffold is a versatile pharmacophore that has demonstrated a wide spectrum of biological activities. Derivatives of this core structure have been extensively investigated for their therapeutic potential across several domains, including neurology, infectious diseases, inflammation, and oncology. This document provides an in-depth technical overview of the significant biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant mechanisms and workflows. The primary activities explored include anticonvulsant, antimicrobial, anti-inflammatory, analgesic, and antitumor effects, highlighting the broad therapeutic promise of this chemical class for researchers and drug development professionals.

Anticonvulsant Activity

N-benzylacetamide and propionamide derivatives, structurally related to N-benzylbutanamides, have emerged as a significant class of anticonvulsant agents. A key example is Lacosamide, an N-benzyl 2-acetamido-3-methoxypropionamide, which is a clinically approved antiepileptic drug.[1] Research has focused on understanding the structure-activity relationships (SAR) to optimize potency and safety profiles.

Quantitative Data Summary: Anticonvulsant Activity

The anticonvulsant efficacy of these derivatives is primarily evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Neurotoxicity is often assessed using the rotarod test. The protective index (PI), calculated as the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), is a critical measure of a compound's safety margin.

| Compound | Animal Model | Administration | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) | Reference |

| (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide | Rat | Oral | 62 | - | - | - | [2] |

| (R,S)-N-benzyl 2,3-dimethoxypropionamide | Mouse | i.p. | 79 | - | - | - | [2] |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide (R-18) | Mouse | i.p. | 4.5 | - | 27 | 6.0 | [3] |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide (R-18) | Rat | p.o. | 3.9 | - | >500 | >130 | [3] |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide (S-18) | Mouse | i.p. | >100 | - | - | - | [3] |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse | i.p. | 17.3 | - | - | - | [3] |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Rat | p.o. | 19 | - | - | - | [3] |

| Phenytoin (Reference) | Mouse | i.p. | 6.5 - 9.5 | - | - | - | [1][3] |

| Phenytoin (Reference) | Rat | p.o. | 23 | - | - | - | [3] |

Experimental Protocols

1.2.1 Maximal Electroshock (MES) Seizure Test The MES test is a standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Model: Male Sprague-Dawley rats or Swiss mice are commonly used.

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at varying doses and time intervals before the electrical stimulus.[4]

-

Stimulus Delivery: A corneal electrode delivers an alternating current (e.g., 50-60 Hz, 150-200 mA for rats) for a short duration (e.g., 0.2 seconds).

-

Endpoint: The test endpoint is the abolition of the hind limb tonic extensor component of the seizure. The ED50, the dose protecting 50% of animals, is then calculated.[3]

1.2.2 Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test This test is a model for absence seizures and helps identify agents that can prevent clonic seizures.

-

Animal Model: Typically performed in mice.

-

Compound Administration: Test compounds are administered i.p. or p.o. prior to the convulsant.

-

Convulsant Administration: Pentylenetetrazole (PTZ) is injected subcutaneously at a dose known to induce seizures in a majority of animals (e.g., 85 mg/kg).[4]

-

Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered protection. The ED50 is calculated.

1.2.3 Rotarod Neurotoxicity Test This protocol assesses motor impairment and neurological deficit, common side effects of anticonvulsants.

-

Apparatus: A rotating rod (e.g., 1-inch diameter) turning at a constant speed (e.g., 6 rpm).

-

Procedure: Trained animals are placed on the rod at various time points after compound administration.

-

Endpoint: Neurotoxicity is defined as the inability of the animal to remain on the rotating rod for a set duration (e.g., 1 minute). The TD50, the dose causing toxicity in 50% of animals, is determined.[3]

Visualization: Anticonvulsant Screening Workflow

The following diagram illustrates a typical preclinical screening process for identifying novel anticonvulsant compounds.

Antimicrobial Activity

Derivatives of N-benzylamides have shown promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species.[5][6] Their mechanism of action can involve the disruption of essential cellular processes like cell division.[7]

Quantitative Data Summary: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric for quantifying antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.

| Compound | Organism | MIC (g/mL) | MIC (µg/mL) | Reference |

| N-(4-hydroxybenzyl)-3-methylbut-2-enamide | Escherichia coli | 0.01 | - | [5] |

| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | Escherichia coli | 0.01 | - | [5] |

| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | Staphylococcus aureus | 0.01 | - | [5] |

| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | Escherichia coli | 0.01 | - | [5] |

| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | Staphylococcus aureus | 0.02 | - | [5] |

| Compound 5a (a benzamide derivative) | Bacillus subtilis | - | 6.25 | [6] |

| Compound 5a (a benzamide derivative) | Escherichia coli | - | 3.12 | [6] |

| Compound 6b (N-p-tolylbenzamide) | Escherichia coli | - | 3.12 | [6] |

| Compound 6c (a benzamide derivative) | Bacillus subtilis | - | 6.25 | [6] |

Experimental Protocols

2.2.1 Broth Microdilution Method for MIC Determination This is a standardized method for determining the MIC of an antimicrobial agent.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Endpoint: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[5]

Mechanism of Action & Visualization

A key antimicrobial mechanism for some benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[7] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the division site, which is crucial for cytokinesis. By binding to FtsZ, these compounds disrupt Z-ring formation, leading to filamentation and eventual cell death.[7]

Anti-inflammatory and Analgesic Activity

Benzamide derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents.[8][9] Their mechanisms often involve the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the transcription factor NF-κB.[10][11]

Quantitative Data Summary: Anti-inflammatory & Analgesic Activity

Efficacy is measured by the percentage of edema inhibition in anti-inflammatory models and by determining the ED50 in analgesic models.

| Compound | Assay | Model | Dose (mg/kg) | Activity (% Inhibition or ED50) | Reference |

| Compound 17c | Anti-inflammatory | Rat | - | 80% inhibition @ 3h | [8] |

| Compound 17i | Anti-inflammatory | Rat | - | 78% inhibition @ 3h | [8] |

| Compound 17i | Analgesic (hot plate) | - | - | ED50 = 69 µM/kg @ 2h | [8] |

| Celecoxib (Reference) | Analgesic (hot plate) | - | - | ED50 = 70 µM/kg @ 2h | [8] |

| Compound 4b (Dihydroquinazolin-benzamide) | Anti-inflammatory | Rat | - | 54.1% inhibition | [9] |

| Diclofenac Sodium (Reference) | Anti-inflammatory | Rat | - | 37.8% inhibition | [9] |

| Metoclopramide (MCA) | Anti-inflammatory (TNFα inhibition) | Mouse | 10-500 | Dose-dependent inhibition | [10] |

| 3-Chloroprocainamide (3-CPA) | Anti-inflammatory (Lung edema prevention) | Rat | 3 x 50 | Effective prevention | [10] |

Experimental Protocols

3.2.1 Carrageenan-Induced Paw Edema Test This is a classic in vivo model for evaluating acute inflammation.

-

Animal Model: Wistar or Sprague-Dawley rats.

-

Compound Administration: Test compounds are administered orally or i.p. prior to the inflammatory insult.

-

Inflammatory Insult: A sub-plantar injection of carrageenan solution (e.g., 1% in saline) into the rat's hind paw induces a localized inflammatory response.

-

Measurement: Paw volume is measured using a plethysmometer at baseline and at several time points (e.g., 1, 2, 3 hours) after carrageenan injection.

-

Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume in treated animals to that in control animals.[8][9]

3.2.2 Acetic Acid-Induced Writhing Test This model is used to screen for peripheral analgesic activity.

-

Animal Model: Swiss albino mice.

-

Compound Administration: Test compounds are given prior to the administration of the writhing agent.

-

Writhing Induction: An intraperitoneal injection of acetic acid (e.g., 0.6%) induces a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Endpoint: The number of writhes is counted for a specific period (e.g., 20 minutes) after the injection. Analgesic activity is expressed as the percentage reduction in the number of writhes compared to a control group.

Mechanism of Action & Visualization

The transcription factor NF-κB is a pivotal regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm. Upon stimulation by agents like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including TNF-α. Some benzamide derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB.[10]

Antitumor Activity

A series of novel N-benzylbenzamide derivatives have been developed as potent inhibitors of tubulin polymerization, demonstrating significant antiproliferative activities against various cancer cell lines.[12] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.[13]

Quantitative Data Summary: Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Compound 20b | MGC-803 | Gastric Cancer | 17 | [13] |

| Compound 20b | HCT-116 | Colon Cancer | 44 | [13] |

| Compound 20b | KYSE450 | Esophageal Cancer | 30 | [13] |

| Compound 20b | Multiple others | - | 12 - 27 | [12] |

| Compound 16f | SMMC-7721 | Liver Cancer | 89.42 | [13] |

| Compound 16f | HuH-7 | Liver Cancer | 91.62 | [13] |

Experimental Protocols

4.2.1 MTT Proliferation Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization & Measurement: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is measured with a microplate reader (e.g., at 570 nm).

-

Endpoint: The IC50 value is calculated from the dose-response curve.[14]

Mechanism of Action & Visualization

Microtubules are dynamic polymers of α- and β-tubulin dimers, critical for forming the mitotic spindle during cell division. N-benzylbenzamide derivatives can act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the mitotic spindle, arresting the cell cycle in the G2/M phase, and ultimately inducing apoptosis.[12][13]

References

- 1. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Antibacterial Activity Study of Para-Substituted Derivatives of N-Benzyl-3-Methylbuten-2-Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

n-Benzylbutanamide safety, handling, and disposal guidelines

An In-depth Technical Guide to the Safety, Handling, and Disposal of n-Benzylbutanamide

This guide provides comprehensive safety, handling, and disposal information for this compound (CAS No. 10264-14-9), tailored for researchers, scientists, and drug development professionals. While this document addresses this compound specifically, some procedural guidance is synthesized from safety data for structurally similar compounds due to the limited availability of a dedicated, extensive Safety Data Sheet (SDS) for this compound alone.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₅NO.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [1] |

| CAS Number | 10264-14-9 | [1][2] |

| Appearance | Solid (Assumed based on similar compounds) | [3] |

| Boiling Point | 354.6°C at 760 mmHg | [2] |

| Flash Point | 210.4°C | [2] |

| Density | 0.997 g/cm³ | [2] |

| Vapor Pressure | 3.32E-05 mmHg at 25°C | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 4 | [2] |

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards.[1] It is crucial to understand these risks before handling the compound.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source:[1]

Hazard Statements and Pictograms

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H318: Causes serious eye damage[1]

-

H335: May cause respiratory irritation[1]

The corresponding GHS pictograms indicate these warnings.

Safe Handling and Storage

Adherence to strict operational protocols is essential for minimizing risks when handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety.[4]

| Protection Type | Recommended Equipment | Purpose |

| Eye and Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be necessary for splash hazards.[4] | To protect eyes from splashes, dust, and vapors.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat and close-toed footwear are mandatory.[4] | To prevent skin contact with the chemical.[4] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be required.[4] | To avoid inhalation of dust, fumes, or vapors.[4] |

| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or increased risk of exposure, consider additional protective clothing.[4] | To protect personal clothing and skin from contamination.[4] |

Handling Procedures

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas.[5] Eyewash stations and safety showers should be close to the workstation.[6]

-

General Handling: Limit all unnecessary personal contact.[7] Wear protective clothing when risk of exposure occurs.[7] Avoid breathing dust, fumes, or vapors.[6] Do not get in eyes, on skin, or on clothing.[6]

-

Hygiene Measures: Do not eat, drink, or smoke when using this product.[5][7] Wash hands thoroughly after handling.[5] Contaminated clothing should be removed and washed before reuse.[5]

Storage

-

Conditions: Store in original containers.[7] Keep containers securely sealed in a dry, cool, and well-ventilated place.[6][7]

-

Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[6]

Caption: A logical workflow for the safe handling of chemicals like this compound.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [4][5][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice/attention. | [4][5][6] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Call a physician or poison control center if you feel unwell. | [4][5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Seek immediate medical attention. | [4][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

References

- 1. N-Benzyl-butyramide | C11H15NO | CID 221807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Synthesis of n-Benzylbutanamide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of n-Benzylbutanamide, a significant amide compound with applications in various research domains. The document delves into the historical context of amide synthesis, details established and modern experimental protocols for the preparation of this compound, and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide includes detailed visualizations of the synthetic pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and application of these methodologies.

Introduction: A Historical Perspective on Amide Bond Formation

The synthesis of the amide bond is one of the most fundamental and extensively studied transformations in organic chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials. The history of amide synthesis is not marked by a single discovery of a specific compound like this compound but rather by the gradual development of increasingly efficient and versatile methods for constructing the amide linkage.

Early methods for amide synthesis often involved the reaction of a carboxylic acid with an amine at high temperatures, a process that was often inefficient and limited in scope. A significant breakthrough was the use of activated carboxylic acid derivatives, such as acyl chlorides and acid anhydrides. The Schotten-Baumann reaction, first described in the late 19th century, which utilizes an acyl chloride and an amine in the presence of a base, remains a cornerstone of amide synthesis. This classical approach provides a reliable route to N-substituted amides like this compound.

Over the decades, the field has evolved dramatically, with a strong emphasis on developing milder and more atom-economical methods. The advent of coupling reagents in the mid-20th century revolutionized amide synthesis, allowing for the direct reaction of carboxylic acids and amines under ambient conditions. These reagents, such as carbodiimides (e.g., DCC, EDC), activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine.

More recently, catalytic methods for direct amidation have gained prominence, driven by the principles of green chemistry. These approaches utilize catalysts based on elements like boron and various transition metals to promote the dehydration reaction between a carboxylic acid and an amine, often with minimal waste generation. While a specific historical document detailing the first synthesis of this compound is not prominent in the scientific literature, its preparation falls under these well-established and continuously refined synthetic strategies.

Synthetic Methodologies for this compound

The synthesis of this compound can be achieved through several reliable methods. The choice of method often depends on factors such as scale, desired purity, and the availability of starting materials. The two primary approaches involve the reaction of a butanoic acid derivative with benzylamine.

Acyl Chloride Method (Schotten-Baumann Conditions)

This classic and robust method involves the reaction of butyryl chloride with benzylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Reaction: Butyryl chloride + Benzylamine → this compound + HCl

-

Base: Typically a tertiary amine like triethylamine or pyridine, or an aqueous base like sodium hydroxide.

Direct Amidation via Coupling Agents

Modern peptide coupling reagents can be effectively used for the synthesis of this compound from butanoic acid and benzylamine. This method avoids the need to prepare the acyl chloride and often proceeds under milder conditions.

-

Reaction: Butanoic acid + Benzylamine + Coupling Agent → this compound + Byproducts

-

Common Coupling Agents: Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yield.

Catalytic Direct Amidation

Catalytic methods represent a more environmentally benign approach, directly coupling butanoic acid and benzylamine with the removal of water.

-

Reaction: Butanoic acid + Benzylamine --(Catalyst)--> this compound + H₂O

-

Catalysts: Boron-based reagents (e.g., boric acid, boronic acids) and metal catalysts (e.g., based on titanium, zirconium, or niobium) have been shown to be effective for this transformation. These reactions often require elevated temperatures to drive off the water formed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Butyryl Chloride

This protocol is based on the well-established Schotten-Baumann reaction conditions.

Materials:

-

Benzylamine

-

Butyryl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add butyryl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Direct Amidation using a Boron-Based Reagent

This protocol is a representative example of a modern, direct amidation approach.

Materials:

-

Butanoic acid

-

Benzylamine

-

Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)

-

Acetonitrile (MeCN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a vial containing a magnetic stir bar, add butanoic acid (1.0 eq), benzylamine (1.0 eq), and acetonitrile.

-

Add tris(2,2,2-trifluoroethyl) borate (1.1 eq) to the solution.

-

Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and related amides based on literature precedents for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Method | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Acyl Chloride | Butyryl chloride, Benzylamine | Triethylamine | DCM | 0 to RT | 2 - 4 | >90 |

| Coupling Agent | Butanoic acid, Benzylamine | EDC/HOBt | DMF/DCM | RT | 12 - 24 | 85-95 |

| Boron-based | Butanoic acid, Benzylamine | B(OCH₂CF₃)₃ | Acetonitrile | 80 | 12 - 24 | ~90 |

| Nb₂O₅ Catalyst | Butanoic acid, Benzylamine | Nb₂O₅ | Toluene | 160 | 24 | High |

Visualizations

Synthetic Workflow: Acyl Chloride Method

Caption: Workflow for the synthesis of this compound via the acyl chloride method.

Logical Relationship of Amidation Methods

Caption: Logical relationship between different synthetic routes to this compound.

Conclusion

The synthesis of this compound is readily achievable through a variety of well-established and modern synthetic methods. While the classical acyl chloride approach remains a highly effective and high-yielding route, contemporary methods involving coupling agents and catalytic direct amidation offer milder conditions and improved atom economy. The choice of a specific protocol will be guided by the researcher's requirements for scale, purity, and adherence to green chemistry principles. This guide provides the necessary technical details and frameworks to enable researchers to successfully synthesize and study this important amide compound.

N-Benzylbutanamide: Nomenclature, Properties, and Synthesis

An In-depth Technical Guide for Chemical Researchers and Professionals

This guide provides a detailed overview of N-benzylbutanamide, a substituted amide of significant interest in organic synthesis and medicinal chemistry. It covers the compound's formal nomenclature, physical and chemical properties, and a standard laboratory-scale synthesis protocol.

Chemical Identity and Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This name systematically describes a butanamide molecule where a benzyl group is substituted on the nitrogen atom.

The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial databases. These include:

-

n-benzyl-butyramide[1]

-

N-Benzylbutyramide[1]

-

Butyramide, N-benzyl-[1]

-

Butanamide, N-(phenylmethyl)-[1]

Physicochemical Properties

A summary of key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C11H15NO | PubChem[1] |

| Molecular Weight | 177.24 g/mol | PubChem[1] |

| Exact Mass | 177.115364102 Da | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Complexity | 150 | PubChem[1] |

| XLogP3 | 2 | PubChem[1] |

| CAS Number | 10264-14-9 | PubChem[1] |

Experimental Protocol: Synthesis of this compound

The following protocol details a common laboratory method for the synthesis of this compound via the amidation of a carboxylic acid. This reaction involves the coupling of benzoic acid and benzylamine.

Materials:

-

Benzoic acid

-

Benzylamine

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Triethylamine (Et3N)

-

Ethyl acetate

-

Hexane

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Rotary evaporator

-

Column chromatography setup (Silica gel)

Methodology:

-

Reaction Setup: A round-bottom flask is charged with benzoic acid, triphenylphosphine, and iodine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at a controlled temperature, often starting at 0°C.

-

Amine Addition: Benzylamine is added to the reaction mixture, followed by the dropwise addition of triethylamine. Triethylamine acts as a base to neutralize the hydrogen iodide formed during the reaction.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified period, typically monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

-

Workup and Extraction: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove unreacted starting materials and byproducts.

-

Purification: The crude product obtained after drying and evaporating the organic layer is purified using column chromatography on silica gel. A gradient of ethyl acetate in hexane is commonly used as the eluent to isolate the pure this compound.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This protocol is a generalized representation. For specific molar ratios, reaction times, and purification details, refer to established literature procedures.

Logical Workflow and Visualizations

The synthesis of this compound can be represented as a logical workflow from reactants to the final product.

Caption: Synthetic pathway for this compound.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of n-Benzylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of n-Benzylbutanamide, a valuable intermediate in organic synthesis and drug discovery. The following sections detail the necessary reagents, equipment, and step-by-step procedures for the successful preparation and purification of the target compound.

Introduction

This compound is a secondary amide that serves as a versatile building block in the synthesis of various biologically active molecules. Its preparation is a fundamental example of nucleophilic acyl substitution, a cornerstone of organic chemistry. This protocol outlines a reliable and high-yielding procedure for the synthesis of this compound via the reaction of butanoyl chloride with benzylamine.

Reaction Scheme

Butanoyl Chloride + Benzylamine -> this compound + Base Hydrochloride Salt

Experimental Protocol

This protocol is based on standard Schotten-Baumann conditions for acylation of amines.[1]

Materials:

-

Butanoyl chloride (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (Et3N) or Pyridine (1.1 eq)[1]

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Ethanol or Hexane/Ethyl Acetate mixture for recrystallization/chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.[1]

-

Cooling: Cool the solution to 0 °C in an ice bath with constant stirring.[1]

-

Addition of Acyl Chloride: Dissolve butanoyl chloride (1.0 eq) in anhydrous dichloromethane in a separate flask. Add the butanoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[1]

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.[1]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield this compound as a solid.[1][2]

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C11H15NO | [3] |

| Molecular Weight | 177.24 g/mol | [4] |

| Theoretical Yield | Based on 1:1 stoichiometry with benzylamine | |

| Reported Yield | Up to 97.0% | [3] |

| Appearance | Solid | [1] |

| Boiling Point | 354.6 °C at 760 mmHg | [3] |

| Density | 0.997 g/cm³ | [3] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (General Amide Synthesis)

This diagram illustrates the general nucleophilic acyl substitution mechanism for the formation of an amide from an acyl chloride and an amine.

Caption: Nucleophilic acyl substitution mechanism.

References

Applications of n-Benzylbutanamide and its Analogs in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzylamide scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse range of biologically active compounds. This framework provides a versatile backbone for the development of therapeutic agents targeting various diseases. While specific data on n-Benzylbutanamide is limited in publicly available research, its structural analogs, particularly N-benzylbenzamides and other N-benzylalkanamides, have demonstrated significant potential in several key therapeutic areas. This document outlines the known applications of these related compounds, providing detailed experimental protocols and summarizing key quantitative data to guide further research and development efforts, including the investigation of this compound itself.

I. Antitumor Activity: Tubulin Polymerization Inhibition

A significant area of application for N-benzylamide derivatives is in oncology, specifically as inhibitors of tubulin polymerization. Certain N-benzylbenzamide derivatives have shown potent antiproliferative activities by binding to the colchicine site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Data: Antiproliferative Activity of N-Benzylbenzamide Analogs

| Compound | Target Cancer Cell Lines | IC50 (nM) | Reference |

| Compound 20b (an N-benzylbenzamide derivative) | Various cancer cell lines | 12 - 27 | [1][2] |

| Disodium phosphate 20b-P (pro-drug) | H22 allograft mouse model | LD50 = 599.7 mg/kg (i.v.) | [1] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is adapted from methodologies used to evaluate N-benzylbenzamide derivatives as tubulin inhibitors.

Objective: To determine the effect of a test compound (e.g., this compound) on the polymerization of tubulin in vitro.

Materials:

-

Tubulin (porcine brain, >99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM)

-

Test compound stock solution (e.g., in DMSO)

-

Positive control (e.g., Combretastatin A-4)

-

Negative control (DMSO)

-

96-well microplates

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare tubulin solution at a final concentration of 1 mg/mL in GTB.

-

Add varying concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) or controls to the wells of a 96-well plate.

-

Initiate the polymerization by adding GTP to a final concentration of 1 mM and the tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance as a function of time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the negative control.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Mechanism of tubulin polymerization inhibition by N-benzylamide derivatives.

II. Neuroprotective Effects: Butyrylcholinesterase (BChE) Inhibition

Derivatives of N-benzyl benzamide have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. Inhibition of BChE can help to increase acetylcholine levels in the brain, offering a therapeutic strategy for cognitive enhancement.

Quantitative Data: BChE Inhibition by N-Benzyl Benzamide Analogs

| Compound | Inhibition | Value | Assay |

| S11-1014 | IC50 | Sub-nanomolar to picomolar | Enzyme Inhibition Assay |

| S11-1033 | IC50 | Sub-nanomolar to picomolar | Enzyme Inhibition Assay |

| Representative Compounds | K_D | Sub-nanomolar | Surface Plasmon Resonance |

Experimental Protocol: Ellman's Method for BChE Inhibition Assay

Objective: To quantify the inhibitory activity of a test compound against BChE.

Materials:

-

Human recombinant BChE

-

Phosphate buffer (0.1 M, pH 8.0)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compound stock solution (in DMSO)

-

Positive control (e.g., Rivastigmine)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of the test compound.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution.

-

Add 20 µL of BChE solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of BTCI solution.

-

Measure the absorbance at 412 nm at regular intervals for 5 minutes.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: BChE Inhibitor Screening

Caption: Workflow for BChE inhibition assay using Ellman's method.

III. Anticonvulsant Activity

N-Benzyl-2-acetamidopropionamide derivatives have been shown to possess potent anticonvulsant properties. This suggests that the N-benzylalkanamide scaffold could be a promising starting point for the development of novel antiepileptic drugs.

Quantitative Data: Anticonvulsant Activity in Animal Models

| Compound | Test | ED50 (mg/kg) | Route | Animal Model |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Maximal Electroshock-induced Seizure | 8.3 | i.p. | Mice |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Maximal Electroshock-induced Seizure | 3.9 | p.o. | Rats |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Maximal Electroshock-induced Seizure | 17.3 | i.p. | Mice |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Maximal Electroshock-induced Seizure | 19 | p.o. | Rats |

| Phenytoin (Control) | Maximal Electroshock-induced Seizure | 6.5 | i.p. | Mice |

| Phenytoin (Control) | Maximal Electroshock-induced Seizure | 23 | p.o. | Rats |

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

Objective: To evaluate the anticonvulsant activity of a test compound against maximal electroshock-induced seizures.

Materials:

-

Male ICR mice (20-25 g)

-

Test compound (e.g., this compound) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Positive control (e.g., Phenytoin)

-

Vehicle control

-

Corneal electrodes

-

Electroshock apparatus

Procedure:

-

Administer the test compound, positive control, or vehicle control to groups of mice via the desired route (e.g., intraperitoneal or oral).

-

At the time of peak effect (predetermined by pharmacokinetic studies, e.g., 30-60 minutes post-administration), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered as the endpoint for protection.

-

Test several doses of the compound to determine the dose that protects 50% of the animals (ED50), calculated using a suitable statistical method (e.g., probit analysis).

IV. Synthesis of this compound

The following is a general protocol for the synthesis of this compound, which can be adapted from standard amide bond formation reactions.

Experimental Protocol: Synthesis via Acylation of Benzylamine

Objective: To synthesize this compound from benzylamine and butanoyl chloride.

Materials:

-

Benzylamine

-

Butanoyl chloride

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-